![molecular formula C21H15NO4 B5538023 1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)
1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dibenzo[b,f][1,4]oxazepine derivatives often involves base-catalyzed intramolecular nucleophilic substitution reactions. For instance, compounds similar to 1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine can be synthesized from 2-nitrobenzoic acids through base-catalyzed reactions that yield dibenzo[b,f][1,4]oxazepin-11(10H)-ones. Specifically, 3-nitrodibenzo[b, f][1,4]oxazepin-11(10H)-one can be obtained from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide, showcasing a pathway that might be applicable or adaptable for synthesizing the compound (Samet et al., 2006).
Molecular Structure Analysis
The molecular structure of dibenzo[b,f][1,4]oxazepine derivatives, including 1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine, is characterized by a seven-membered oxazepine ring fused to two benzene rings. The nitro and methoxy substituents influence the electronic distribution and conformational stability of the molecule, affecting its reactivity and interaction with biological targets. The exact structure can be elucidated using techniques such as X-ray crystallography, as done for related compounds (Panunzi et al., 2010).
Chemical Reactions and Properties
Dibenzo[b,f][1,4]oxazepine derivatives can undergo various chemical reactions, including nucleophilic substitution and reduction of nitro groups. These reactions can lead to a range of derivatives with potential pharmacological activities. For instance, the nitro group in similar compounds can be replaced under the action of O- and S-nucleophiles, demonstrating the versatility of this scaffold in synthetic chemistry (Samet et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis of Asymmetric Ligands
The reaction of 2-iodo-3-nitrophenol with methylene iodide and subsequent intramolecular coupling has been utilized to synthesize 1,11-dinitro-dibenzo[d,f][1,3]dioxepine, a precursor to novel asymmetric ligands. These ligands have shown potential in coordination chemistry, especially for their ability to be resolved into enantiomers and form complexes examined by X-ray diffraction analysis (Panunzi, Tuzi, & Tingoli, 2010).
Development of Pharmacologically Active Derivatives
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess significant pharmacological activities. Recent synthetic protocols aimed at constructing DBO and its derivatives highlight the potential of these compounds in developing new pharmacological agents. These synthetic methods serve as a guide for chemists to develop DBO derivatives of interest for their biological and medicinal properties (Zaware & Ohlmeyer, 2015).
Aldehyde Detection
A study has explored the use of dibenzo[b,f]oxepine derivatives for the spectrophotometric detection of aldehydes. The reaction between these compounds and aldehydes forms oximes, which undergo fragmentation in the presence of specific catalysts, providing a novel approach for aldehyde detection (Salahuddin, Renaudet, & Reymond, 2004).
Photopharmacology Applications
The synthesis of photoswitchable azo-dibenzo[b,f]oxepine derivatives has been described for their use in photopharmacology. These compounds undergo photochemically controlled E/Z isomerization using visible-wavelength light, showing promise for applications in light-controlled therapeutic interventions (Tobiasz, Borys, Borecka, & Krawczyk, 2021).
Neuroprotective Properties
CGP 3466, a derivative of dibenzo[b,f]oxepine, has demonstrated neurorescuing and antiapoptotic properties in vitro and in vivo models relevant to Parkinson's disease. This compound, through mechanisms not entirely understood, has shown to protect dopaminergic neurons, suggesting its potential application in neurodegenerative disease treatment (Waldmeier, Spooren, & Hengerer, 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-methylphenoxy)-2-nitrobenzo[b][1]benzoxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-14-5-4-7-17(11-14)25-20-12-16(22(23)24)13-21-18(20)10-9-15-6-2-3-8-19(15)26-21/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFGOBBLJOIJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenoxy)-3-nitrodibenzo[b,f]oxepine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

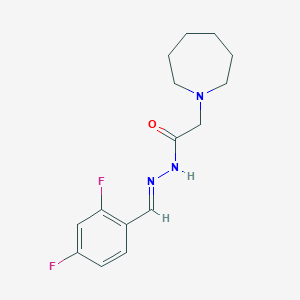
![N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)
![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)
![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)
![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)
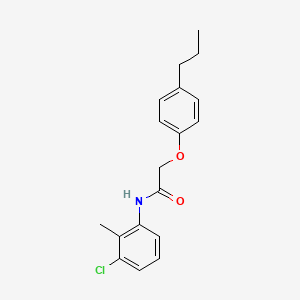
![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)
![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)
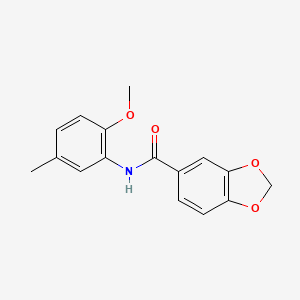
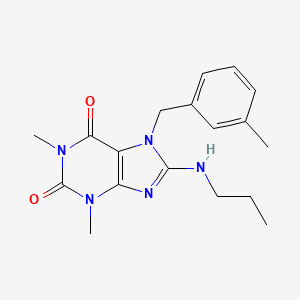
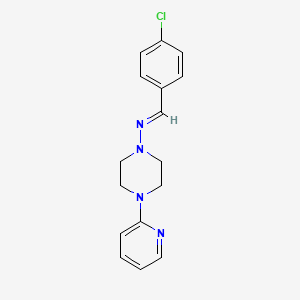
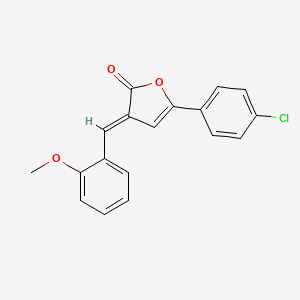
![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)
